Scientific Field: Medicinal Chemistry
Summary of the Application: This compound has been used in the synthesis of a novel peripherally restricted cannabinoid-1 receptor antagonist.
Methods of Application or Experimental Procedures: The compound was synthesized and derivatized with different electronegative groups on the C-4 alkyl chain on the pyrazole ring.
Results or Outcomes: The synthesized compound exhibited significant weight-loss efficacy in diet-induced obese mice.
Scientific Field: Cancer Research
Summary of the Application: This compound has been used in the synthesis of novel 1,2,4-triazole derivatives as promising anticancer agents.
Methods of Application or Experimental Procedures: The compound was used in the synthesis of nineteen novel 1,2,4-triazole derivatives.
Results or Outcomes: Some of the synthesized compounds showed promising cytotoxic activity against the Hela cell line.
1-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine is an organic compound characterized by a pyrazole ring substituted with a dichlorophenyl group at the first position and an amino group at the fourth position. Its molecular formula is C9H7Cl2N3, and it has notable structural features that contribute to its chemical and biological properties. The compound exhibits a folded molecular conformation with significant intramolecular hydrogen bonding, which influences its stability and reactivity .
These reactions are facilitated by the unique electronic properties imparted by the dichlorophenyl substituent, which can stabilize intermediates through resonance effects.
1-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine has been studied for its potential pharmacological activities. Compounds in this class have shown:
The synthesis of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine can be achieved through several methods:
The applications of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine span various fields:
Interaction studies have focused on understanding how 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine interacts with biological targets:
Several compounds share structural similarities with 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine | Pyrazole ring with dichlorophenyl group | Exhibits different biological activity |
| 5-Aminopyrazole | Amino group at position 5 | Known for selective receptor antagonism |
| 1-(Phenyl)-1H-pyrazol-4-amine | Phenyl group instead of dichlorophenyl | Different electronic properties |
These compounds illustrate variations in substitution patterns that influence their reactivity and biological activity.